2-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole
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Overview
Description
2-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole is a complex organic compound that features a triazole ring substituted with a cyclobutyl group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a substitution reaction, where a suitable cyclobutyl halide reacts with the triazole intermediate.
Attachment of the Dioxaborolane Moiety: This step involves the borylation of the triazole ring using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl group, leading to the formation of cyclobutanone derivatives.
Reduction: Reduction reactions can target the triazole ring or the cyclobutyl group, potentially yielding dihydrotriazole or cyclobutane derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the dioxaborolane moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Cyclobutanone derivatives.
Reduction: Dihydrotriazole or cyclobutane derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole depends on its specific application:
Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, inhibiting their activity through competitive or non-competitive binding.
Pathways Involved: The compound can modulate biochemical pathways by interacting with key proteins, altering their function and downstream signaling events.
Comparison with Similar Compounds
Similar Compounds
2-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a pyridine ring instead of a triazole ring.
4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Lacks the triazole and cyclobutyl groups, used primarily in borylation reactions.
Uniqueness
2-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole is unique due to the combination of its triazole ring, cyclobutyl group, and dioxaborolane moiety
Properties
Molecular Formula |
C12H20BN3O2 |
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Molecular Weight |
249.12 g/mol |
IUPAC Name |
2-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole |
InChI |
InChI=1S/C12H20BN3O2/c1-11(2)12(3,4)18-13(17-11)10-8-14-16(15-10)9-6-5-7-9/h8-9H,5-7H2,1-4H3 |
InChI Key |
AUQXRRSSKLHEBM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(N=C2)C3CCC3 |
Origin of Product |
United States |
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